molecular formula C12H17NOSi B8621283 (2-Methylphenyl)(trimethylsilyloxy)acetonitrile

(2-Methylphenyl)(trimethylsilyloxy)acetonitrile

Cat. No.: B8621283
M. Wt: 219.35 g/mol
InChI Key: ZWIHLRRBWNXPKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Methylphenyl)(trimethylsilyloxy)acetonitrile is a useful research compound. Its molecular formula is C12H17NOSi and its molecular weight is 219.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H17NOSi

Molecular Weight

219.35 g/mol

IUPAC Name

2-(2-methylphenyl)-2-trimethylsilyloxyacetonitrile

InChI

InChI=1S/C12H17NOSi/c1-10-7-5-6-8-11(10)12(9-13)14-15(2,3)4/h5-8,12H,1-4H3

InChI Key

ZWIHLRRBWNXPKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C#N)O[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1.00 g (8.33 mmol) of 2-methylbenzaldehyde dissolved in 20 mL of dichloromethane was added 1.33 mL (10.0 mmol) trimethylsilylcyanide, 1-2 mg of potassium cyanide, 1-2 mg of 18-crown-6, and the reaction mixture was stirred at room temperature for 3 hours. The reaction mixture was then diluted into diethyl ether, washed with 5% NaHCO3, brine, dried (MgSO4), filtered and evaporated. The residual oil was used directly in the next step.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.33 mL
Type
reactant
Reaction Step Two
Quantity
1.5 (± 0.5) mg
Type
reactant
Reaction Step Two
Quantity
1.5 (± 0.5) mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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